molecular formula C12H14N4OS2 B2519231 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide CAS No. 2034517-81-0

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B2519231
CAS No.: 2034517-81-0
M. Wt: 294.39
InChI Key: DFQKZZPCADWPAY-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at position 1 with a 1,2,5-thiadiazole ring and at position 4 with a thiophene-3-carboxamide group. The thiophene carboxamide may engage in hydrogen bonding or π-π stacking, critical for target binding.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c17-12(9-3-6-18-8-9)14-10-1-4-16(5-2-10)11-7-13-19-15-11/h3,6-8,10H,1-2,4-5H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQKZZPCADWPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

  • N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide (CAS 2548978-45-4) :

    • Structural Difference : Replaces piperidine with piperazine, introducing a second nitrogen.
    • Implications : Piperazine’s increased flexibility and basicity may alter solubility and binding kinetics. The 4-chlorophenylmethyl group enhances lipophilicity compared to the thiophene substituent in the target compound .
  • 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine (CAS 2549064-06-2) :

    • Structural Difference : Features a fluorophenyl-cyclopropanecarbonyl group and a pyrimidine-oxy substituent.
    • Implications : The bulky fluorophenyl group may reduce membrane permeability but improve target specificity. The pyrimidine ring could engage in additional π-π interactions .

Thiophene vs. Thiazole/Thiadiazole Analogs

  • N-(cyclopentylmethyl)-4-methyl-1,3-thiazole-5-carboxamide: Structural Difference: Replaces thiophene with a 1,3-thiazole and substitutes cyclopentylmethyl. Implications: The thiazole’s nitrogen may enhance hydrogen bonding but reduce electron-withdrawing effects compared to thiadiazole.
  • N1-tert-butylpiperidine-1,4-dicarboxamide :

    • Structural Difference : Contains two carboxamide groups on piperidine.
    • Implications : Increased hydrogen-bonding capacity may improve solubility but reduce passive diffusion across membranes .

Heterocyclic Carboxamide Variations

  • N-(2-methyl-1,3-benzothiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide (CAS 2549025-22-9): Structural Difference: Benzothiazole and pyranopyridazine cores replace thiophene and piperidine. The pyranopyridazine may confer unique solubility profiles .
  • N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide :

    • Structural Difference : Pyrazolopyrimidine core with cyclopropyl substitution.
    • Implications : The planar pyrazolopyrimidine facilitates stacking interactions, while cyclopropyl may enhance metabolic stability via steric hindrance .

Key Comparative Data Table

Compound Name (Example) Core Structure Key Substituents Potential Advantages Limitations
Target Compound Piperidine + Thiadiazole Thiophene-3-carboxamide Balanced solubility and binding capacity Unconfirmed metabolic stability
N-[(4-chlorophenyl)methyl]-... (CAS 2548978-45-4) Piperazine + Thiadiazole 4-Chlorophenylmethyl High lipophilicity for CNS targets Reduced aqueous solubility
N-(cyclopentylmethyl)-4-methyl-1,3-thiazole-5-carboxamide Thiazole Cyclopentylmethyl Enhanced hydrogen bonding Steric hindrance may limit permeability
N-(2-methyl-1,3-benzothiazol-5-yl)-... (CAS 2549025-22-9) Benzothiazole + Pyranopyridazine Pyranopyridazine Improved selectivity via rigidity Complex synthesis

Research Implications and Gaps

While structural analogs suggest the target compound may balance solubility, stability, and binding, empirical data on its pharmacokinetics and target affinity are lacking. Future studies should prioritize synthesizing the compound and benchmarking it against analogs like CAS 2548978-45-4 (piperazine-thiadiazole) and CAS 2549025-22-9 (benzothiazole-pyranopyridazine) to validate hypotheses .

Q & A

Q. Advanced Optimization

  • Use Design of Experiments (DoE) to optimize solvent ratios (e.g., DMF:EtOH at 3:1) and catalyst loading (e.g., 1.2 eq. EDCI). Monitor reactions with thin-layer chromatography (TLC) and HPLC for real-time yield analysis .

Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Q. Basic Characterization

  • NMR Spectroscopy:
    • 1H NMR: Identifies aromatic protons (δ 7.2–8.1 ppm for thiophene/thiadiazole) and piperidine CH2 groups (δ 1.5–2.8 ppm) .
    • 13C NMR: Confirms carbonyl (δ 165–170 ppm) and heterocyclic carbons .
  • IR Spectroscopy: Detects amide C=O stretch (~1650 cm⁻¹) and thiadiazole S-N vibrations (~1150 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peak ([M+H]+) matches theoretical molecular weight (C12H14N4OS2: 318.4 g/mol) .

Q. Advanced Analysis

  • 2D NMR (COSY, HSQC): Resolves overlapping signals in complex regions (e.g., piperidine-thiadiazole junction) .
  • X-ray Crystallography: For absolute configuration determination if crystalline derivatives are obtained .

How can researchers design experiments to evaluate the antimicrobial activity of this compound?

Q. Basic Screening

  • Assay Type: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls: Compare with ciprofloxacin (bacteria) and fluconazole (fungi).
  • Metrics: Minimum inhibitory concentration (MIC) and time-kill kinetics .

Q. Advanced Mechanistic Studies

  • Membrane Permeability Assays: Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes .
  • Enzyme Inhibition: Target-specific assays (e.g., β-lactamase or dihydrofolate reductase inhibition) to identify molecular targets .

What strategies can resolve discrepancies in biological activity data across different studies on similar thiadiazole-carboxamide derivatives?

Q. Methodological Adjustments

  • Standardize Assay Conditions: Use identical media, inoculum size, and incubation times to reduce variability .
  • Purity Verification: Re-test compounds with ≥98% purity (HPLC) to exclude impurity-driven artifacts .
  • Orthogonal Assays: Combine in vitro enzyme inhibition with in silico docking (e.g., AutoDock Vina) to validate target engagement .

Q. Statistical Approaches

  • Meta-analysis: Pool data from multiple studies to identify trends (e.g., logP vs. activity correlations) .

What computational methods are suitable for predicting the binding affinity of this compound to target proteins?

Q. Basic Modeling

  • Molecular Docking: Use AutoDock or GOLD to predict binding poses in enzymes (e.g., bacterial topoisomerases) .
  • Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with thiadiazole S-atoms) .

Q. Advanced Simulations

  • Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectories) using GROMACS .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic effects of thiophene substitution on binding energy .

How does the electronic nature of the thiophene and thiadiazole rings influence the compound's reactivity and biological interactions?

Q. Structure-Activity Relationship (SAR)

  • Thiophene: Electron-rich π-system enhances stacking with aromatic residues (e.g., Tyr in enzyme active sites). Substituents at C5 (e.g., methyl) improve lipophilicity .
  • Thiadiazole: Electronegative S/N atoms participate in hydrogen bonding and charge-transfer interactions. 1,2,5-Regioisomers show higher antimicrobial potency than 1,3,4-analogs .

Q. Experimental Validation

  • Hammett Analysis: Correlate substituent σ-values with bioactivity to quantify electronic effects .
  • DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic environments .

What are the critical parameters for scaling up the synthesis of this compound while maintaining high purity?

Q. Process Chemistry

  • Solvent Selection: Replace DMF with toluene/water biphasic systems for easier separation .
  • Catalyst Recycling: Immobilize coupling agents (e.g., polymer-bound EDCI) to reduce waste .
  • In-line Analytics: Use PAT tools (e.g., ReactIR) to monitor reaction progress in real-time .

Q. Scale-up Challenges

  • Heat Management: Optimize cooling rates during exothermic steps (e.g., thiadiazole cyclization) to prevent decomposition .
  • Crystallization Control: Seed batches with pure crystals to ensure uniform particle size distribution .

How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

Q. Systematic SAR Design

  • Core Modifications: Synthesize analogs with variations in:
    • Piperidine (e.g., N-methylation, spirocyclic derivatives) .
    • Thiophene (e.g., halogenation at C2/C5) .
  • Bioisosteric Replacement: Substitute thiadiazole with triazole or oxadiazole to assess scaffold flexibility .

Q. Data Analysis

  • Multivariate Regression: Relate structural descriptors (e.g., logP, polar surface area) to bioactivity .
  • Cluster Analysis: Group analogs by activity profiles to identify promising leads .

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